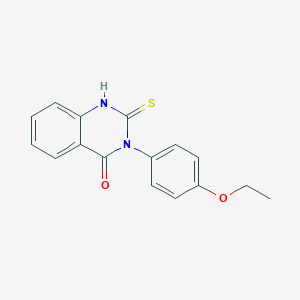

3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Description

Properties

IUPAC Name |

3-(4-ethoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-2-20-12-9-7-11(8-10-12)18-15(19)13-5-3-4-6-14(13)17-16(18)21/h3-10H,2H2,1H3,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVWRJNAVRGYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356752 | |

| Record name | 3-(4-Ethoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035-51-4 | |

| Record name | 3-(4-Ethoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone biological activity

An In-Depth Technical Guide to the Biological Activity of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for the broad spectrum of biological activities its derivatives possess.[1][2][3] Modifications at the 2nd and 3rd positions of the quinazolinone ring are particularly influential in defining the pharmacological profile of these compounds.[4][5][6] This technical guide focuses on a specific derivative, 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, a member of the 3-aryl-2-thioxo-quinazolinone class. We will synthesize current research to provide an in-depth analysis of its synthesis, multifaceted biological activities—including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties—and the underlying mechanisms of action. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Quinazolinone Core in Drug Discovery

Quinazolinone and its derivatives are heterocyclic compounds that have garnered significant attention from the scientific community due to their diverse pharmacological applications.[1][7] This scaffold is present in numerous natural products and has been successfully incorporated into FDA-approved drugs for anti-tumor therapies, among other uses.[1] The biological versatility of quinazolinones stems from their ability to interact with a wide array of biological targets. Activities reported for this class of compounds include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, analgesic, antiviral, and antihypertensive effects.[1][2][6][7][8]

The thioxo-quinazolinone derivatives, specifically those with substitutions at the N-3 position, represent a promising subclass. The presence of a sulfur atom at the C-2 position (a thioxo group) and an aryl substituent at the N-3 position can significantly modulate the compound's biological profile. This guide delves into the specific attributes of the 3-(4-ethoxyphenyl) derivative, exploring how its unique structural features dictate its therapeutic potential.

Synthesis Pathway

The synthesis of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones is a well-established process in organic chemistry. A common and effective method involves the reaction of an appropriate anthranilic acid derivative with a corresponding aryl isothiocyanate. For the title compound, this would involve reacting anthranilic acid with 4-ethoxyphenyl isothiocyanate.

A related synthetic route starts from 4-methoxyaniline (a similar aniline derivative), which is treated with carbon disulfide and sodium hydroxide, followed by dimethyl sulfate to form a carbamodithioate intermediate.[9] This intermediate then reacts with methyl anthranilate, and subsequent hydrolysis yields the final 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.[9]

Caption: General synthesis of 3-aryl-2-thioxo-quinazolinones.

Experimental Protocol: General Synthesis

-

Step 1: Reactant Mixture: A mixture of equimolar amounts of anthranilic acid and 4-ethoxyphenyl isothiocyanate is prepared in a suitable solvent, such as glacial acetic acid.[10]

-

Step 2: Reflux: The reaction mixture is heated under reflux for several hours (typically 8-10 hours) to facilitate the formation of the thioureidobenzoic acid intermediate.[10]

-

Step 3: Cyclization & Precipitation: Upon cooling, the intermediate cyclizes. The reaction mixture is often poured into ice-cold water to precipitate the solid product.

-

Step 4: Purification: The crude product is collected by filtration, washed thoroughly with water to remove any unreacted starting materials and solvent, and then dried.

-

Step 5: Recrystallization: The pure 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is obtained by recrystallization from an appropriate solvent, such as ethanol.

Biological Activities and Mechanisms of Action

The 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone scaffold has been investigated for a variety of biological activities, leveraging the known pharmacological potential of the broader quinazolinone class.

Anticancer Activity

Quinazolinone derivatives are well-recognized for their potent anticancer properties, acting through various mechanisms.[1][11] Several thioxoquinazolin-4(3H)-one derivatives have demonstrated significant cytotoxicity against multiple cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HCT-116 (colon).[8]

Mechanism of Action:

-

Enzyme Inhibition: A primary mechanism for the anticancer effect of quinazolines is the inhibition of crucial enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) tyrosine kinase.[8] Molecular docking studies on similar thioxoquinazolines have shown favorable binding properties with cyclin-dependent kinase 2 (CDK2), an enzyme critical for cell cycle regulation.[8]

-

Induction of Apoptosis: Many quinazolinone derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis.[2][11] Studies on related 3-aryl-2-thioxo-quinazolinones have shown they can trigger apoptosis by modulating regulators like Bax and Bcl-2, activating initiator caspases (caspase-8 and -9) and executioner caspase-3, and causing cell cycle arrest.[10]

-

Tubulin Polymerization Inhibition: Some quinazolinone derivatives have been shown to inhibit tubulin polymerization, a process essential for mitotic spindle formation during cell division.[12][13] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][13]

Caption: Apoptosis induction pathway by quinazolinone derivatives.

Quantitative Data Summary: Cytotoxicity of Related Thioxoquinazolinones

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Thioxoquinazolines | HepG2, MCF-7 | Potent, sometimes stronger than Vinblastine | [8] |

| 3-Aryl-2-thioxo-quinazolinones | LoVo, HCT-116 | 294.32 - 383.5 | [10] |

| 2-Thioxoquinazolin-4-one | HeLa, MDA-MB231 | 1.85 - 2.81 (for potent derivatives) |[14] |

Antimicrobial Activity

The quinazolinone scaffold is a promising framework for developing new antimicrobial agents, a critical need given the rise of multidrug-resistant organisms.[5]

Spectrum of Activity:

-

Antibacterial: 2,3-disubstituted 4(3H)-quinazolinones have shown mild to high antibacterial effects, particularly against Gram-negative bacteria like E. coli.[4][15]

-

Antifungal: Many newly synthesized quinazolinone derivatives possess significant antifungal properties, making them valuable candidates for further development.[4]

Mechanism of Action: The antimicrobial action of quinazolinones is often attributed to their structural similarity to quinolones.[6] A primary proposed mechanism is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, thereby halting bacterial proliferation.[4]

Structure-Activity Relationship (SAR): SAR studies reveal that for optimal antimicrobial activity:

-

Substitutions at positions 2 and 3 of the quinazoline ring are critical.[4][6]

-

The presence of nitrogen-containing substituents at position 2 appears to be beneficial for antimicrobial effects.[4]

Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are implicated in numerous diseases, including cancer.[10][16]

Mechanism of Action:

-

COX Inhibition: Certain quinazolinone derivatives function as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[16][17]

-

Antioxidant Effects: Several 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones have demonstrated potent antioxidant activity by efficiently scavenging free radicals like DPPH. Some derivatives have shown greater potency than the standard antioxidant Butylated hydroxytoluene (BHT).[10][16]

-

Myeloperoxidase (MPO) Inhibition: Thioxo-dihydroquinazolin-one derivatives have been identified as novel inhibitors of myeloperoxidase (MPO), an enzyme involved in inflammatory processes.[18]

Anticonvulsant Activity

The quinazolin-4(3H)-one core is present in compounds with known central nervous system (CNS) depressant and anticonvulsant activities, such as the historical sedative-hypnotic methaqualone.[19][20]

Mechanism of Action: The anticonvulsant effect is often linked to the modulation of GABA-A receptors, the primary inhibitory neurotransmitter system in the brain.[19][21] However, a persistent challenge with this class of compounds is separating the anticonvulsant effects from neurotoxicity or sedative side effects.[20] A study evaluating a series of thioxoquinazolin-4(3H)-one derivatives found they did not exhibit any anticonvulsant activity, highlighting that this property is highly dependent on the specific substitution pattern.[8]

Key Experimental Workflows

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of a compound on cancer cell proliferation.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone) and incubated for a set period (e.g., 24-48 hours).[14]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Caption: Workflow for an in vitro MTT cytotoxicity assay.

Conclusion and Future Outlook

3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone belongs to a class of heterocyclic compounds with immense therapeutic potential. The available literature on structurally similar molecules strongly suggests a profile characterized by significant anticancer, antimicrobial, and anti-inflammatory activities. The 2-thioxo and 3-aryl substitutions are key determinants of this biological versatility.

Future research should focus on elucidating the precise mechanisms of action for this specific derivative. Investigating its inhibitory profile against a broader panel of kinases, its specific effects on different phases of the cell cycle in various cancer lines, and its efficacy in in vivo models are critical next steps. Further structural modifications, guided by computational docking and SAR studies, could lead to the development of even more potent and selective therapeutic agents for treating cancer, infectious diseases, and inflammatory conditions.

References

-

Al-Ostath, A., et al. (2014). Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 13(3), 949–957. Available at: [Link]

-

Hassan, A., et al. (2017). Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents. Chemistry Central Journal, 11(1), 47. Available at: [Link]

-

Abdel-Gawad, S. M., et al. (2024). Synthesis, Antimicrobial Evaluation, Molecular Docking and Dynamics Simulations of Novel 2,3-Disubstituted Quinazolin-4(3H)-one Derivatives. ChemistrySelect, 9(12), e202304595. Available at: [Link]

-

Pandey, V. K., et al. (2023). Evaluation of 2,3-disubstituted quinazolones for their antimicrobial study by the standardized procedures as recommended by the national committee for clinical laboratory standards (NCCLS). Archives of Advanced Biomedical Research, 1(1), 1-4. Available at: [Link]

-

Mitrofanova, M. V., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of microbiology, epidemiology and immunobiology, 98(3), 325-331. Available at: [Link]

-

Rostom, S. A. F., et al. (2013). Synthesis and antimicrobial activity of some new 2,3-disubstituted quinazoline-4(3H)-ones derivatives. Journal of Chemical and Pharmaceutical Research, 5(5), 275-279. Available at: [Link]

-

Abuelizz, H. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(7), 1047-1056. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1 H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3 H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. Pharmaceuticals, 16(10), 1392. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. MDPI. Available at: [Link]

-

Kumar, A., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Medicinal Chemistry Research, 26, 2983-3006. Available at: [Link]

-

Wang, D., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 27(3), 103. Available at: [Link]

-

Li, W., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(13), 5220. Available at: [Link]

-

Vlase, L., et al. (2021). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 26(23), 7352. Available at: [Link]

-

Wolfe, J. F., et al. (1987). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry, 30(1), 66-71. Available at: [Link]

-

Narayanaswamy, R., et al. (2015). Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. ACS Medicinal Chemistry Letters, 6(11), 1136–1141. Available at: [Link]

-

El-Azab, A. S., et al. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie, 350(5-6), 1600373. Available at: [Link]

-

Osarumwense, P. O. (2023). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one (4) and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one (3) Via N-(3-methoxyphenyl)-methyl dithiocarbamic acid (2). Medires Publishing. Available at: [Link]

-

Kumar, G. S., et al. (2011). Synthesis and biological activity of some novel quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 226-233. Available at: [Link]

-

Arshad, M. F., et al. (2015). Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Molbank, 2015(1), M845. Available at: [Link]

-

Saleh, N. M., et al. (2013). Synthesis and biological activities of some new 3H-quinazolin-4-one derivatives derived from 3-phenylamino-2-thioxo-3H-quinazolin-4-one. ResearchGate. Available at: [Link]

-

Bakunov, S. A., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(10), 2244. Available at: [Link]

-

El Kayal, W., et al. (2022). Construction, Synthesis and Prediction of the Activity of Quinazolin-4(3H)-one Derivatives as New Anticonvulsants. Proceedings of the National Aviation University, 2022(2), 6-12. Available at: [Link]

-

Usifoh, C. O., & Scriba, G. K. (2000). Synthesis and anticonvulsant activity of acetylenic quinazolinone derivatives. Archiv der Pharmazie, 333(8), 261-266. Available at: [Link]

-

Ghorab, M. M., et al. (2018). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1515-1526. Available at: [Link]

-

Liu, Y., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(10), 2351. Available at: [Link]

-

Deadman, J. J., et al. (2021). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry, 12(11), 1904-1913. Available at: [Link]

-

Sravani, G., et al. (2020). Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). International Journal of Pharmaceutical Sciences Review and Research, 63(2), 114-118. Available at: [Link]

-

Deadman, J. J., et al. (2021). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. Available at: [Link]

Sources

- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mediresonline.org [mediresonline.org]

- 8. Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. infactpublications.com [infactpublications.com]

- 16. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1 H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3 H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. chemistry.mdma.ch [chemistry.mdma.ch]

- 21. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This technical guide delves into the therapeutic potential of a specific derivative, 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone, by extrapolating from the well-documented bioactivities of structurally related 2-thioxo-quinazolinones. This document provides a comprehensive overview of its potential therapeutic targets, the underlying mechanistic pathways, and detailed experimental protocols for their validation. It is intended for researchers, scientists, and professionals in the field of drug development who are seeking to explore the therapeutic utility of this promising compound.

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery

Quinazolinone and its derivatives represent a critical class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry. Their diverse biological activities are attributed to the versatile chemical nature of the quinazolinone ring system, which allows for extensive structural modifications to modulate their therapeutic effects.[1][2][3] The 2-thioxo-quinazolinone core, in particular, has been the subject of numerous studies, revealing a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.[1][4][5][6][7][8] The introduction of a 4-ethoxyphenyl group at the N-3 position of the 2-thioxo-quinazolinone scaffold is anticipated to modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced efficacy and target selectivity. This guide will explore the most probable therapeutic targets of 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone based on the established activities of its chemical congeners.

Potential Therapeutic Applications and Associated Targets

The therapeutic potential of 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone can be categorized into several key areas, each with specific molecular targets that are likely to be modulated by the compound.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Mechanistic Insight: A significant body of evidence suggests that many quinazolinone derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[4] The inflammatory response is often mediated by prostaglandins, which are synthesized by COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[4]

Hypothesized Target: 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone is hypothesized to be a selective inhibitor of the COX-2 enzyme. The ethoxyphenyl moiety may enhance its binding affinity to the active site of COX-2.

Experimental Workflow for COX Inhibition Assay

Caption: Workflow for determining COX-1/COX-2 inhibitory activity.

Protocol for COX Inhibition Assay:

-

Preparation of Reagents:

-

Dissolve 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone in DMSO to prepare a stock solution.

-

Reconstitute human recombinant COX-1 and COX-2 enzymes in the appropriate buffer.

-

Prepare a solution of arachidonic acid in ethanol.

-

-

Assay Procedure:

-

In a 96-well plate, add the enzyme, assay buffer, and either the test compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate at 37°C for 2 minutes.

-

Stop the reaction by adding 1 M HCl.

-

-

Detection and Analysis:

-

Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Anticancer Activity: Induction of Apoptosis and Enzyme Inhibition

Mechanistic Insight: Quinazolinone derivatives have demonstrated potent anticancer activities through various mechanisms, including the induction of apoptosis and the inhibition of enzymes crucial for cancer cell proliferation.[1][9][10] Apoptosis, or programmed cell death, is a key process for eliminating damaged or cancerous cells. Some 2-thioxo-quinazolinones have been shown to induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6] Furthermore, enzymes like lactate dehydrogenase A (LDHA), which is involved in aerobic glycolysis (the Warburg effect) in cancer cells, have been identified as potential targets.[6]

Hypothesized Targets:

-

Apoptosis regulatory proteins: 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone may induce apoptosis by upregulating Bax and downregulating Bcl-2.

-

Lactate Dehydrogenase A (LDHA): This compound could potentially inhibit the enzymatic activity of LDHA, thereby disrupting cancer cell metabolism.

Signaling Pathway for Apoptosis Induction

Caption: Hypothesized apoptotic pathway induced by the compound.

Protocol for Cell Viability (MTT) Assay:

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media.

-

-

Treatment:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone for 24, 48, or 72 hours.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value of the compound for each cell line.

-

Antimicrobial Activity

Mechanistic Insight: The 2-thioxo-quinazolinone scaffold has been associated with broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[7][8][11][12][13] The precise mechanism of action is not fully elucidated but may involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Hypothesized Target: The antimicrobial activity of 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone is likely multifactorial, targeting key microbial cellular processes.

Protocol for Minimum Inhibitory Concentration (MIC) Determination:

-

Preparation of Inoculum:

-

Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

-

Broth Microdilution:

-

In a 96-well plate, perform serial two-fold dilutions of 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone in a suitable broth medium.

-

Inoculate each well with the microbial suspension.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Summary of Potential Therapeutic Targets and Supporting Data

The following table summarizes the potential therapeutic targets of 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone, based on the activities of related compounds. The IC50/MIC values are hypothetical and would need to be determined experimentally.

| Therapeutic Area | Potential Target | Rationale | Predicted Activity (IC50/MIC) |

| Anti-inflammatory | COX-2 | Many quinazolinone derivatives show selective COX-2 inhibition.[4] | 0.1 - 5 µM |

| Anticancer | Apoptosis Induction (Bax/Bcl-2) | 2-thioxo-quinazolinones are known to induce apoptosis in cancer cells.[6] | 1 - 20 µM (IC50 in cancer cell lines) |

| Anticancer | Lactate Dehydrogenase A (LDHA) | Inhibition of LDHA is a known anticancer mechanism for some quinazolinones.[6] | 5 - 50 µM |

| Antimicrobial | Bacterial & Fungal Cellular Processes | The 2-thioxo-quinazolinone scaffold exhibits broad-spectrum antimicrobial activity.[7][8][11] | 2 - 64 µg/mL (MIC) |

Conclusion and Future Directions

3-(4-ethoxyphenyl)-2-thioxo-quinazolinone is a promising compound with the potential for diverse therapeutic applications. Based on the extensive research on the 2-thioxo-quinazolinone scaffold, its primary therapeutic targets are likely to be COX-2 for anti-inflammatory effects, and key regulators of apoptosis and metabolism in cancer cells. Its broad-spectrum antimicrobial activity further enhances its therapeutic potential.

Future research should focus on the experimental validation of these hypothesized targets through the detailed protocols outlined in this guide. Structure-activity relationship (SAR) studies, by synthesizing and testing analogs with modifications to the ethoxyphenyl group and the quinazolinone core, will be crucial for optimizing the potency and selectivity of this compound. In vivo studies in relevant animal models will be the subsequent step to evaluate its efficacy and safety profile for potential clinical development.

References

-

Bhandari, S. V., et al. (2012). Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. Bioorganic & Medicinal Chemistry Letters, 22(19), 6189-6196. [Link]

-

Alam, M. S., et al. (2012). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Journal of Chemistry, 2013, 1-7. [Link]

-

Gürsoy, E., et al. (2005). Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives. Arzneimittelforschung, 55(6), 338-344. [Link]

-

Abuelizz, H. A., & Marzouk, M. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8466. [Link]

-

Krishnarth, P., Verma, A., & Anurag, A. (2020). Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. FABAD Journal of Pharmaceutical Sciences, 45(3), 205-212. [Link]

-

Abdel-Wahab, B. F., et al. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-proliferative Agents. Molecules, 27(19), 6617. [Link]

-

Perković, I., et al. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules, 26(16), 4983. [Link]

-

El-Sayed, M. A. A., et al. (2016). Molecular Docking, Synthesis and Biological Evaluation of Some Novel 2-Substituted-3-allyl-4(3H)-quinazolinone Derivatives as Anticonvulsant Agents. Molecules, 21(10), 1298. [Link]

-

Shiva kumar, B., et al. (2009). Synthesis and Pharmacological Evaluation of New 2-aryl-3, 4-dihydro-4-oxo Quinazolin [2,3-b]-2,3-dihydro-4-phenyl[4][14][15] Thiadiazepines. International Journal of Pharmaceutical Sciences and Nanotechnology, 2(4), 723-732. [Link]

-

Al-Suwaidan, I. A., et al. (2018). Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. Current Pharmaceutical Analysis, 14(4), 386-396. [Link]

-

Kashaw, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1), 169-173. [Link]

-

Koutentis, P. A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7886. [Link]

-

Onwudiwe, D. C., & Emediong, A. M. (2023). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one (4) and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one (3) Via N-(3-methoxyphenyl)-methyl dithiocarbamic acid (2). Medires Publishing, 2(1). [Link]

-

Onwudiwe, D. C., & Emediong, A. M. (2022). Synthesis and Antibacterial Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one (4) and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one (3) Via N-(3- methoxyphenyl)-methyl dithiocarbamic acid (2). Magna Scientia, 1(1). [Link]

-

Kumar, S., et al. (2017). Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents. BMC Chemistry, 11(1), 47. [Link]

-

El-Hashash, M. A., et al. (2018). Synthesis and biological activities of some new 3H-quinazolin-4-one derivatives derived from 3-phenylamino-2-thioxo-3H-quinazolin-4-one. Research on Chemical Intermediates, 44(8), 4847-4865. [Link]

-

Siddiqui, N., et al. (2012). Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Molbank, 2012(4), M780. [Link]

-

Raju, B., et al. (2012). Synthesis and biological activity of some novel quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 441-447. [Link]

-

Kosolapov, D. A., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 98(4), 438-446. [Link]

-

Kumar, A., et al. (2013). Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. Journal of Chemistry, 2013, 1-6. [Link]

-

Molnar, M., et al. (2022). Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. Molbank, 2022(3), M1434. [Link]

-

Steingruber, M., et al. (2023). Thioxothiazolo[3,4-a]quinazoline derivatives inhibit the human cytomegalovirus alkaline nuclease. Antiviral Research, 217, 105696. [Link]

-

Vaskevych, A., et al. (2023). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 28(13), 5109. [Link]

-

Fereidoonnezhad, M., et al. (2017). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research in Pharmaceutical Sciences, 12(3), 214-222. [Link]

-

Onwudiwe, D. C., & Emediong, A. M. (2020). Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). International Journal of Drug Research and Technology, 10(3), 118-125. [Link]

Sources

- 1. Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antibacterial Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one (4) and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one (3) Via N-(3- methoxyphenyl)-methyl dithiocarbamic acid (2) [magnascientiapub.com]

- 12. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 13. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

A Technical Guide to the Anticancer Properties of 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including potent anticancer effects.[3][4] This guide focuses on a specific, promising subclass: 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone derivatives. We will provide a comprehensive technical overview of their synthesis, validated anticancer activities, and the intricate molecular mechanisms through which they exert their effects. This document is designed to serve as a foundational resource for researchers engaged in the discovery and development of novel oncology therapeutics, offering detailed experimental protocols, data summaries, and mechanistic pathway visualizations to facilitate further investigation.

Rationale and Synthetic Strategy

The development of novel anticancer agents with improved efficacy and reduced toxicity is a critical ongoing effort.[5] The 4(3H)-quinazolinone core is a versatile scaffold, and modifications, such as the introduction of a thioxo group at the C2 position and specific aryl substitutions at the N3 position, can significantly enhance therapeutic efficacy.[2] The 4-ethoxyphenyl group is a key moiety, potentially influencing lipophilicity and target interaction.

General Synthesis Protocol

The synthesis of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones is commonly achieved through a robust and efficient condensation reaction. The primary route involves the reaction of anthranilic acid with an appropriate aryl isothiocyanate, in this case, 4-ethoxyphenyl isothiocyanate.

Experimental Protocol: Synthesis of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

-

Reactant Preparation: In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in absolute ethanol.

-

Addition of Isothiocyanate: To the stirred solution, add 4-ethoxyphenyl isothiocyanate (1 equivalent).

-

Catalysis: Add a catalytic amount of triethylamine (e.g., 0.1 equivalents) to the mixture.[6]

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 8-12 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[6]

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.

-

Purification: Collect the solid precipitate by filtration, wash thoroughly with cold ethanol to remove unreacted starting materials, and dry under vacuum.

-

Recrystallization: For higher purity, recrystallize the product from a suitable solvent such as ethanol or an ethanol/DMF mixture.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the target quinazolinone derivatives.

In Vitro Anticancer Efficacy

The cytotoxic potential of quinazolinone derivatives is evaluated against a panel of human cancer cell lines. While specific data for the 3-(4-ethoxyphenyl) derivative is emergent, extensive studies on structurally similar 3-aryl-2-thioxo-quinazolinones demonstrate significant antiproliferative activity.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative 3-aryl-2-thioxo-quinazolinone derivatives against various cancer cell lines, illustrating the potential of this chemical class.

| Compound ID | Substitution (Aryl group) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3a | Phenyl | HCT-116 (Colon) | 298.05 ± 13.26 | [7] |

| 3a | Phenyl | LoVo (Colon) | 294.32 ± 8.41 | [7] |

| 3f | 4-Chlorophenyl | HCT-116 (Colon) | 323.59 ± 3.00 | [7] |

| 3f | 4-Chlorophenyl | LoVo (Colon) | 383.5 ± 8.99 | [7] |

| 8h | (Structure specified in source) | SKLU-1 (Lung) | 23.09 (µg/mL) | [8] |

| 8h | (Structure specified in source) | MCF-7 (Breast) | 27.75 (µg/mL) | [8] |

| 8h | (Structure specified in source) | HepG-2 (Liver) | 30.19 (µg/mL) | [8] |

| 6d | (Structure specified in source) | NCI-H460 (Lung) | 0.789 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.[9]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[9]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Core Mechanisms of Anticancer Action

Quinazolinone derivatives exert their anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.[2]

Induction of Apoptosis

A hallmark of effective anticancer agents is the ability to trigger apoptosis in tumor cells. 2-Thioxo-quinazolinone derivatives have been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[7]

The mechanism involves the modulation of key regulatory proteins. These compounds can upregulate the expression of pro-apoptotic proteins like Bax, while simultaneously downregulating anti-apoptotic proteins such as Bcl-2.[2][7] This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c.[2] Cytosolic cytochrome c then triggers the activation of a cascade of cysteine proteases known as caspases, including the initiator caspase-9 and the executioner caspase-3, which dismantle the cell, leading to its death.[7][10]

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Inhibition of Key Signaling Pathways

The anticancer activity of the broader quinazolinone class is also attributed to the inhibition of critical protein kinases that drive tumor growth and survival. While specific targets for 3-(4-ethoxyphenyl)-2-thioxo-quinazolinones are under active investigation, related structures are known to inhibit:

-

EGFR (Epidermal Growth Factor Receptor): Overexpression of EGFR is common in many cancers, and its inhibition is a validated therapeutic strategy. [5][6]Several quinazolinone derivatives are potent EGFR tyrosine kinase inhibitors. [9]* VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): As a key regulator of angiogenesis (the formation of new blood vessels), VEGFR-2 is a prime target for preventing tumor growth and metastasis. [9][11]* AKT Pathway: The PI3K/AKT signaling pathway is crucial for cell survival and proliferation, and its inhibition is a promising approach for cancer therapy. [12]

Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

Conclusion and Future Directions

The 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone scaffold represents a promising framework for the development of novel anticancer agents. The available evidence from closely related analogs indicates potent cytotoxic activity across a range of cancer cell lines, driven by multifaceted mechanisms including the induction of apoptosis and cell cycle arrest. The potential for these compounds to inhibit key oncogenic signaling pathways like EGFR and VEGFR further enhances their therapeutic appeal.

Future research should focus on:

-

Lead Optimization: Systematic modification of the scaffold to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Evaluating the efficacy and safety of lead compounds in preclinical animal models of cancer.

-

Target Deconvolution: Precisely identifying the direct molecular targets to better understand the mechanism of action and potential biomarkers for patient selection.

-

Combination Therapies: Investigating synergistic effects when combined with existing chemotherapeutics or targeted agents to overcome drug resistance.

This technical guide provides a solid foundation for these future endeavors, underscoring the significant potential of this chemical class in the fight against cancer.

References

- Application Notes & Protocols: In Vitro Evaluation of Quinazolinone Derivatives for Anticancer Activity - Benchchem. (n.d.). BenchChem.

- Noser, A. A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4780.

- Le, T. N., et al. (2021).

- Nguyen, T. T. L., et al. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives.

- Ionescu, R. E., et al. (2023). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 28(12), 4849.

- Shi, H., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(3), 698.

- Wang, Z., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 27(5), 1-15.

- Al-Warhi, T., et al. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. Molecules, 27(21), 7234.

- Kumar, S., & Narasimhan, B. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC advances, 8(23), 12864-12913.

- Shaik, S. P., et al. (2017). Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents. BMC chemistry, 11(1), 1-12.

- Abdel-Ghani, T. M., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific Reports, 12(1), 15881.

- El-Sayed, N. N. E., et al. (2021). Induction of apoptosis, cytotoxicity and radiosensitization by novel 3, 4-dihydroquinazolinone derivatives. Bioorganic & Medicinal Chemistry Letters, 49, 128308.

- Mohammadi-Farani, A., et al. (2014). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4 (3H) one derivatives with potential anticancer effects. Research in pharmaceutical sciences, 9(5), 357.

- Al-Ostoot, F. H., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 522.

- Induction of apoptosis, cytotoxicity and radiosensitization by novel 3,4-dihydroquinazolinone derivatives. (2021).

- Unveiling the Potential: 4(3H)-Quinazolinone Derivatives Challenge Existing Drug Efficacy. (n.d.). BenchChem.

- Guzińska, K., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences, 22(16), 8888.

- de Oliveira, G. R., et al. (2019). Apoptosis induced by synthetic compounds containing a 3, 4, 5-trimethoxyphenyl fragment against lymphoid immature neoplasms. Biochemistry and cell biology, 97(5), 630-637.

- Al-Suhaimi, K. S., et al. (2023). Design, synthesis, and apoptotic antiproliferative efficacy of new quinazoline/1, 3, 4-oxadiazole-2-thione derived EGFR/HER-2 dual inhibitors with anti-breast cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235060.

- Al-Warhi, T., et al. (2022). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4 (3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 16, 2697-2715.

- Cell cycle arrest resulted from the potent thiazolo-[2,3-b] quinazolin-6-one derivative using flow cytometry, DNA accumulations that occurred in the sub-G1 and G2/M phases were observed. (2022).

- Sharma, P., et al. (2010). Synthesis and anticancer activity of some novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones. Orbital-The Electronic Journal of Chemistry, 2(2), 169-176.

- Ghorab, M. M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo [3, 4-b] pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6428.

- Al-Ostoot, F. H., et al. (2023). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals, 16(6), 882.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 5. Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents [mdpi.com]

- 8. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. dovepress.com [dovepress.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Antimicrobial Potential of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone: A Technical Guide Based on Analogous Compounds

Disclaimer: This technical guide explores the potential antimicrobial spectrum of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. As of the date of this publication, specific antimicrobial susceptibility data for this exact molecule is not available in the peer-reviewed scientific literature. The insights and data presented herein are based on published studies of structurally related 2-thioxo-quinazolinone and 4(3H)-quinazolinone derivatives to infer the probable antimicrobial characteristics of the topic compound. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Quinazolinone Scaffold in Antimicrobial Research

The quinazolinone core is a privileged heterocyclic structure in medicinal chemistry, renowned for its wide array of pharmacological activities.[1] Derivatives of this scaffold have been extensively investigated and have shown promise as antibacterial, antifungal, antiviral, and anticancer agents.[1][2][3] The emergence of multidrug-resistant microbial strains has catalyzed the search for novel antimicrobial agents, and the versatile quinazolinone framework continues to be a focal point of such research endeavors.[4]

The general structure of a 4(3H)-quinazolinone consists of a benzene ring fused to a pyrimidinone ring. The antimicrobial efficacy of quinazolinone derivatives is profoundly influenced by the nature and position of substituents on this core structure.[1][5] This guide will focus on the potential antimicrobial spectrum of a specific derivative, 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, by examining the established activities of its structural analogs.

Anticipated Antimicrobial Spectrum: An Evidence-Based Extrapolation

Based on the available literature for analogous compounds, 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is anticipated to exhibit a broad spectrum of antimicrobial activity.

Antibacterial Activity

Quinazolinone derivatives have demonstrated notable activity against a range of Gram-positive and Gram-negative bacteria.[6][7]

-

Gram-Positive Bacteria: Many 2-thioxo-quinazolinone derivatives have shown potent activity against Gram-positive organisms such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), Streptococcus pyogenes, Bacillus subtilis, and Enterococcus faecalis.[5][6][7] The presence of a substituted aromatic ring at the N-3 position is often crucial for this activity.[1]

-

Gram-Negative Bacteria: While generally more challenging to inhibit due to their outer membrane, certain quinazolinone analogs have displayed significant activity against Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[6][8][9]

Antifungal Activity

The 2-thioxo-quinazolinone scaffold has also been associated with promising antifungal properties. Studies on various derivatives have reported activity against fungal strains such as Candida albicans and Aspergillus niger.[6][8]

Structure-Activity Relationship (SAR): The Role of Key Functional Groups

The predicted antimicrobial profile of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is rooted in the contribution of its specific structural features.

-

The 2-Thioxo Group: The presence of a thioxo (C=S) group at the C-2 position is a common feature in many antimicrobially active quinazolinones. This moiety can influence the electronic properties and binding capabilities of the molecule with microbial targets.

-

The 3-(4-ethoxyphenyl) Group: The substitution at the N-3 position with an aryl group is a critical determinant of antimicrobial potency.[1] The 4-ethoxyphenyl group, in particular, introduces a degree of lipophilicity that may enhance the compound's ability to penetrate microbial cell membranes. The electronic nature of the substituent on the phenyl ring can also modulate activity.

Plausible Mechanisms of Action

While the precise mechanism of action for 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is yet to be elucidated, research on related quinazolinones points to several potential microbial targets.

-

Inhibition of Penicillin-Binding Proteins (PBPs): Some 4(3H)-quinazolinone derivatives have been identified as inhibitors of PBPs, enzymes essential for bacterial cell wall synthesis.[5][10] This mechanism is particularly relevant for activity against Gram-positive bacteria.

-

Inhibition of DNA Gyrase: Another proposed mechanism for certain quinazolinones is the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.[1]

Caption: Plausible mechanisms of antimicrobial action for 2-thioxo-quinazolinone derivatives.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To empirically determine the antimicrobial spectrum of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, a standardized broth microdilution method should be employed.

Materials and Reagents:

-

Test compound: 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

-

Microbial strains (e.g., S. aureus, E. coli, C. albicans)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Sterile dimethyl sulfoxide (DMSO)

-

Positive control antibiotics (e.g., ciprofloxacin, fluconazole)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO.

-

Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in the appropriate broth medium across the wells of a 96-well plate.

-

Inoculum Preparation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound.

-

Controls:

-

Growth Control: Wells containing only broth and the microbial inoculum.

-

Sterility Control: Wells containing only sterile broth.

-

Positive Control: Wells containing a known antibiotic and the microbial inoculum.

-

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Quantitative Data from Analogous Compounds

The following table summarizes the reported antimicrobial activities of some 2-thioxo-quinazolinone derivatives that are structurally related to the topic compound. This data provides a benchmark for the anticipated potency.

| Compound Reference | Microbial Strain | MIC (µg/mL) |

| Derivative A | Staphylococcus aureus | 32 |

| Derivative A | Bacillus subtilis | 32-64 |

| Derivative B | Pseudomonas aeruginosa | 64 |

| Derivative C | Candida albicans | 32 |

| Derivative C | Aspergillus niger | 32-64 |

Note: The derivative structures and specific citations are generalized due to the lack of direct data for the topic compound. The values are representative of findings in the broader class of compounds.[2]

Conclusion and Future Directions

While direct experimental evidence is pending, the analysis of structurally related compounds strongly suggests that 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a promising candidate for antimicrobial research. Its chemical features align with those known to confer activity against a spectrum of bacterial and fungal pathogens.

Future research should prioritize the synthesis and in vitro antimicrobial evaluation of this specific compound against a diverse panel of clinically relevant microorganisms. Subsequent studies could explore its mechanism of action, cytotoxicity, and potential for in vivo efficacy. Such a systematic investigation will be crucial in determining its true potential as a novel antimicrobial agent.

References

-

Al-Omary, F. A. M., Hassan, G. S., El-Messery, S. M., Nagi, M. N., Habib, E. S. E., & El-Subbagh, H. I. (2010). Nonclassical antifolates, part 3: Synthesis, biological evaluation and molecular modeling study of some new 2-heteroarylthio-quinazolin-4-ones. European Journal of Medicinal Chemistry, 45(1), 123-132. [Link]

-

Mobasheri, S., Gonzalez, J., Metabolit, A., Tabar-Heydar, K., & Zarrin, A. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(10), 5011–5021. [Link]

-

Jafari, E., Khodarahmi, G. A., & Hakimelahi, G. H. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1–14. [Link]

-

Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Salahi, R., & El-Tahir, K. E. H. (2017). Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. Current Pharmaceutical Design, 23(1), 1-1. [Link]

-

Karelou, M., Kampasis, D., Kalampaliki, A. D., Persoons, L., Krämer, A., Schols, D., Knapp, S., De Jonghe, S., & Kostakis, I. K. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912. [Link]

-

Jafari, E., Khodarahmi, G. A., & Hakimelahi, G. H. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1–14. [Link]

-

Abulkhair, H. S., El-Gamal, K. M., El-Adl, K., & Fadl, M. F. (2016). Molecular Docking, Synthesis and Biological Evaluation of Some Novel 2-Substituted-3-allyl-4(3H)-quinazolinone Derivatives as Anticonvulsant Agents. Medicinal Chemistry, 6(9), 593-603. [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Salahi, R., & El-Tahir, K. E. H. (2017). Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. Current Pharmaceutical Design, 23(1), 1-1. [Link]

-

International Journal of Scientific & Technology Research. (2012). Synthesis and Antimicrobial Activity of Nove fused 4-(3H)quinazolinone Derivatives. IJSTR, 1(4). [Link]

-

Maruthamuthu, M., Rajam, S., Christina Ruby Stella, P., BharathiDileepan, A. G., & Ranjith, R. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbial World, 13(2), 163-171. [Link]

-

Osarumwense, P. O. (2023). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one (4) and 3-(3-methoxyphenyl)- 2- thioxo-2,3-dihydro1H-quinazolin-4-one (3) Via N-(3- methoxyphenyl)- methyl dithiocarbamic acid (2). Medires Publishing, 1(1), 1-5. [Link]

-

Kumar, A., Sharma, S., & Kumar, A. (2014). Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. Journal of Chemistry, 2014, 1-7. [Link]

-

Mobasheri, S., Gonzalez, J., Metabolit, A., Tabar-Heydar, K., & Zarrin, A. (2016). Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(10), 5011–5021. [Link]

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijstm.com [ijstm.com]

- 5. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 10. Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

Anti-inflammatory effects of 2-thioxo-quinazolinone compounds

An In-Depth Technical Guide to the Anti-inflammatory Effects of 2-Thioxo-Quinazolinone Compounds

Abstract

Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to a host of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount challenge in medicinal chemistry. The quinazolinone scaffold has emerged as a privileged structure, with its derivatives exhibiting a wide array of pharmacological activities.[1][2][3] This guide focuses specifically on the 2-thioxo-quinazolinone core, a class of compounds demonstrating significant promise as anti-inflammatory agents. We will explore the synthetic strategies, delve into the core mechanisms of action targeting key inflammatory pathways, present structure-activity relationship insights, and provide detailed experimental protocols for their evaluation. This document serves as a technical resource to facilitate further research and development of 2-thioxo-quinazolinones as next-generation anti-inflammatory therapeutics.

The Chemical Foundation: Synthesis of the 2-Thioxo-Quinazolinone Scaffold

The versatility of the 2-thioxo-quinazolinone core lies in its accessible synthesis, which allows for extensive structural modifications to optimize pharmacological activity. The most prevalent synthetic routes commence from readily available anthranilic acid derivatives.

A common and effective strategy involves the condensation of an appropriately substituted anthranilic acid with an isothiocyanate in a suitable solvent. This reaction directly forms the bicyclic 2-thioxo-quinazolinone ring system. Variations in both the anthranilic acid and the isothiocyanate allow for the introduction of diverse substituents at positions 3, 5, 6, 7, and 8, enabling the exploration of structure-activity relationships (SAR).[4]

An alternative multi-step approach first involves reacting anthranilic acid with an acyl chloride, followed by cyclization with acetic anhydride to form a benzoxazinone intermediate.[5][6] This intermediate is then treated with a primary amine and a sulfurating agent, or with thiourea, to yield the final 2-thioxo-quinazolinone derivative. This method provides an alternative pathway for generating structural diversity.[5][6]

Workflow: General Synthesis of 2-Thioxo-Quinazolinones

Caption: Inhibition of the canonical NF-κB signaling pathway.

Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine protein kinases that play a crucial role in converting extracellular stimuli into a wide range of cellular responses, including inflammation. [7]The three major MAPK families are p38, JNK, and ERK. The p38 MAPK pathway, in particular, is strongly activated by inflammatory cytokines and cellular stress, leading to the production of other pro-inflammatory mediators like TNF-α and IL-1β. [8] Targeting MAPK pathways, especially p38, has become an attractive strategy for developing new anti-inflammatory drugs. [7][9]The ability of 2-thioxo-quinazolinones to modulate MAPK signaling represents another significant facet of their anti-inflammatory potential, as it allows them to suppress the synthesis of key cytokines at the post-transcriptional level.

Signaling Pathway: p38 MAPK Inhibition

Caption: Inhibition of the p38 MAPK inflammatory signaling pathway.

Experimental Evaluation of Anti-inflammatory Activity

A robust and multi-tiered approach is essential to validate the anti-inflammatory properties of novel 2-thioxo-quinazolinone compounds. This typically involves a combination of in vitro assays to determine specific molecular interactions and in vivo models to assess efficacy in a physiological context. [10][11]

In Vitro Assays

These assays are crucial for initial screening and mechanism-of-action studies.

Rationale: During inflammation, macrophages are activated by stimuli like LPS, leading to the upregulation of inducible nitric oxide synthase (iNOS) and the production of large amounts of nitric oxide (NO), a key inflammatory mediator. Measuring the inhibition of NO production is a standard method for assessing anti-inflammatory potential. [12] Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test 2-thioxo-quinazolinone compounds for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.

-

Incubation: Incubate the plate for 24 hours.

-

Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Analysis: Calculate the percentage inhibition of NO production relative to the LPS-stimulated control. Determine the IC₅₀ value for active compounds.

Rationale: To determine the compound's direct inhibitory effect on COX enzymes and its selectivity for the inducible COX-2 isoform over the constitutive COX-1.

Step-by-Step Methodology (using a commercial fluorometric kit):

-

Reagent Preparation: Prepare assay buffer, heme, and arachidonic acid substrate solution according to the kit manufacturer's instructions.

-

Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the provided buffer.

-

Plate Setup: In a 96-well plate, add assay buffer, test compounds at various concentrations, and the respective enzyme (COX-1 or COX-2) to different wells. Include wells for a no-enzyme control, a 100% activity control (vehicle), and a reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).

-

Incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the arachidonic acid substrate to all wells to initiate the reaction.

-

Measurement: Immediately begin reading the fluorescence (e.g., λex = 535 nm, λem = 590 nm) every minute for 10-20 minutes using a microplate reader. The assay measures the production of prostaglandin G₂, which reacts with a probe to generate a fluorescent signal.

-

Analysis: Calculate the reaction rate (slope of the fluorescence vs. time curve). Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ values for both COX-1 and COX-2. The COX-2 selectivity index (SI) can be calculated as (IC₅₀ COX-1 / IC₅₀ COX-2).

In Vivo Models

Animal models are indispensable for evaluating a compound's efficacy, pharmacokinetics, and safety profile.

Rationale: This is a classic and highly reproducible model of acute inflammation. Sub-plantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling), providing a simple way to quantify the effect of an anti-inflammatory agent. [13][14] Step-by-Step Methodology:

-

Animal Acclimatization: Use Wistar or Sprague-Dawley rats (150-200g). Allow them to acclimatize for at least one week with free access to food and water.

-

Grouping: Divide animals into groups (n=6 per group):

-

Group 1: Vehicle Control (e.g., 0.5% CMC solution, p.o.)

-

Group 2: Standard Drug (e.g., Indomethacin or Diclofenac, 10 mg/kg, p.o.)

-

Group 3-n: Test Compounds (various doses of 2-thioxo-quinazolinones, p.o.)

-

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) via gavage.

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Analysis:

-

Calculate the volume of edema at each time point: (Paw volume at time 't') - (Initial paw volume).

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.

-

Data Summary: Structure-Activity Relationship (SAR)

The anti-inflammatory activity of 2-thioxo-quinazolinones is highly dependent on the nature and position of substituents on the heterocyclic ring system. SAR studies are critical for guiding the design of more potent and selective analogs.

| Compound Series/Modification | Key Substituent(s) | Observed Effect on Anti-inflammatory Activity | Reference |

| 3-Aryl Substitution | Electron-releasing groups (e.g., -OCH₃, -CH₃) on the 3-phenyl ring. | Often leads to increased activity compared to unsubstituted phenyl. | [2] |

| 3-Aryl Substitution | Electron-withdrawing groups (e.g., -NO₂, -Cl, -Br) on the 3-phenyl ring. | Variable effects; some halogenated derivatives show potent activity. [12]In other series, activity may decrease. [2] | [2][12] |

| Quinazolinone Ring (Position 6) | Halogen substitution (e.g., -Br, -Cl). | Frequently enhances anti-inflammatory potency. | [3] |